4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
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Overview
Description
4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring with a tert-butylpyridazinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multi-step organic reactions One common approach is to start with the preparation of the pyridazinyl-piperazine intermediate This can be achieved by reacting 6-tert-butylpyridazine with piperazine under suitable conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas (H2) may be employed to facilitate specific steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A related compound with a similar piperazine and pyridine structure.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Another compound featuring a piperazine ring with a pyridine substituent.
Uniqueness
4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is unique due to its combination of a morpholine ring, a pyrimidine ring, and a piperazine ring with a tert-butylpyridazinyl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H31N7O |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[4-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C21H31N7O/c1-16-15-19(23-20(22-16)28-11-13-29-14-12-28)27-9-7-26(8-10-27)18-6-5-17(24-25-18)21(2,3)4/h5-6,15H,7-14H2,1-4H3 |
InChI Key |
WQUWQUWKNFALIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NN=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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